2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazin-3-yl sulfanyl acetamide class, characterized by a triazine core substituted with a 4-methoxyphenylmethyl group at position 6, an amino group at position 4, and a sulfanyl-linked acetamide moiety at position 2. Such structural features are critical for its physicochemical properties, including solubility, thermal stability, and bioactivity . The compound’s synthesis likely involves coupling a triazine-thiol intermediate with a halogenated acetamide derivative, analogous to methods described for structurally related compounds (e.g., 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives in ) .
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-15-7-3-13(4-8-15)11-17-19(27)25(21)20(24-23-17)30-12-18(26)22-14-5-9-16(29-2)10-6-14/h3-10H,11-12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMVPXBAGFGZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate amines and thiols under controlled conditions. The reaction conditions often involve the use of catalysts such as disulfonic acid imidazolium chloroaluminate, which facilitates the formation of the desired product under solvent-free conditions at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and sulfanyl groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the oxo and amino groups.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and acetamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
*Calculated using ChemDraw.
Key Differences and Implications
- Core Heterocycle : The triazine core in the target compound vs. triazole in impacts electronic properties. Triazines generally exhibit higher electron deficiency, influencing reactivity and binding to biological targets.
- Substituent Effects: 4-Methoxybenzyl vs. Methyl/Isopropyl: The bulkier 4-methoxybenzyl group in the target compound may hinder crystallinity but improve lipid membrane penetration compared to smaller substituents in .
Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s synthesis may require precise control of reaction conditions (e.g., low temperatures for diazonium coupling, as in ) to avoid by-products.
- Crystallography: No single-crystal data exists for the target compound, but related structures (e.g., N-(4-methoxyphenyl)acetamide derivatives) show intermolecular N—H···O and C—H···O interactions stabilizing the lattice .
- Bioactivity Data : While analogues like and demonstrate anticancer and anti-exudative activities, the target compound’s specific pharmacological profile remains unstudied.
Biological Activity
The compound 2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of the triazine ring, methoxyphenyl substituents, and a sulfanyl group are critical for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit significant antimicrobial properties. For example, derivatives of triazine have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the triazine ring can enhance antibacterial activity, suggesting that our compound may also possess such properties due to its structural features.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, triazine derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study reported that a related compound exhibited an IC50 value of less than 20 µM against human lung adenocarcinoma cells . This suggests that the compound may also hold similar anticancer properties.
| Activity Type | Cell Line / Pathogen | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Not specified | |
| Anticancer | A549 (lung adenocarcinoma) | <20 µM |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors crucial for microbial growth or cancer cell survival. The sulfanyl group is hypothesized to play a role in binding to these targets, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Case Studies
- Anticancer Studies : In a comparative study involving multiple triazine derivatives, it was found that compounds with similar structural motifs to our target exhibited significant cytotoxicity against various cancer types. The study highlighted the importance of electron-withdrawing groups on the phenyl rings for enhanced activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds demonstrated effectiveness against resistant strains of bacteria. The results indicated that modifications to the triazine core could lead to improved efficacy against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
